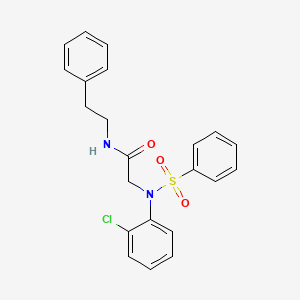![molecular formula C15H14F2N2O4 B5019067 2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5019067.png)
2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane, commonly known as DFO, is a small molecule that has gained significant attention in the scientific research community due to its potential applications in various fields. DFO is a heterocyclic compound that contains two oxazole rings and an oxazinane ring. The molecule's unique structure makes it an attractive candidate for drug development, imaging agents, and other research applications.
Scientific Research Applications
DFO has a wide range of potential scientific research applications, including drug development, imaging agents, and biosensors. DFO has been shown to have anticancer properties and could be used as a potential chemotherapeutic agent. Additionally, DFO can be used as an imaging agent for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. DFO can be labeled with various radioisotopes, including fluorine-18 and technetium-99m, for imaging purposes. DFO can also be used as a biosensor for detecting various analytes, including glucose, cholesterol, and amino acids.
Mechanism of Action
The mechanism of action of DFO is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and blocking the cell cycle. DFO has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
DFO has been shown to have both biochemical and physiological effects. In vitro studies have shown that DFO inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. DFO has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in tumor invasion and metastasis. In vivo studies have shown that DFO can inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
DFO has several advantages for laboratory experiments, including its small size, ease of synthesis, and potential applications in drug development and imaging. However, DFO also has some limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for research on DFO, including the development of new synthetic methods for DFO and its derivatives, the optimization of DFO as a chemotherapeutic agent, and the development of new imaging agents using DFO. Additionally, DFO could be further explored as a biosensor for detecting various analytes. Further research is needed to fully understand the mechanism of action of DFO and its potential applications in various fields.
Synthesis Methods
DFO can be synthesized using a variety of methods, including the reaction of 2,3-difluorobenzaldehyde with 4-amino-3-nitrobenzoic acid to form 2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl]carbonyl)-4-nitrobenzoic acid. The nitro group can then be reduced to an amino group using a reducing agent such as iron powder. The resulting compound can be cyclized with ethyl chloroformate to form 2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane.
properties
IUPAC Name |
[2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl]-(oxazinan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c16-10-4-3-5-12(14(10)17)21-9-13-18-11(8-22-13)15(20)19-6-1-2-7-23-19/h3-5,8H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWMXVVBYDLPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=COC(=N2)COC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethylglycinamide](/img/structure/B5018989.png)
![3-ethyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018997.png)


![N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B5019018.png)
![N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5019025.png)

![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5019051.png)
![1-{4-[4-(2-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5019056.png)

![ethyl 4-[(4-chlorophenyl)amino]-2,6-dimethylnicotinate hydrochloride](/img/structure/B5019063.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(4-hydroxy-1-piperidinyl)acetamide](/img/structure/B5019070.png)
![N-{1-[1-(4-chloro-2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5019086.png)